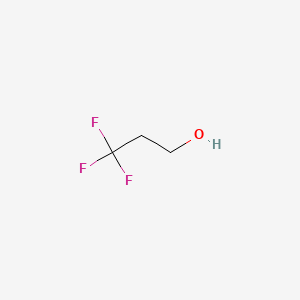

3,3,3-Trifluoro-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c4-3(5,6)1-2-7/h7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBGBTNNPRCVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65530-60-1 | |

| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30870950 | |

| Record name | 3,3,3-Trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-88-2, 65530-60-1 | |

| Record name | 3,3,3-Trifluoro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,3-Trifluoro-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoro-1-propanol (CAS No. 2240-88-2)

Abstract: This guide provides a comprehensive technical overview of 3,3,3-Trifluoro-1-propanol (CAS No. 2240-88-2), a pivotal fluorinated building block in modern chemistry. We will delve into its fundamental physicochemical and spectroscopic properties, explore its reactivity, and highlight its critical applications in pharmaceutical and agrochemical research. The document includes detailed safety protocols and a validated experimental workflow, offering researchers, scientists, and drug development professionals a practical and in-depth resource for utilizing this versatile compound.

Introduction: The Strategic Importance of the Trifluoromethyl Group

This compound is a colorless liquid that has gained significant traction as a key intermediate in organic synthesis.[1][2] Its structure, featuring a terminal trifluoromethyl (–CF3) group, imparts unique and highly desirable properties not found in its non-fluorinated analog, n-propanol. The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, known to enhance metabolic stability, bioavailability, and binding affinity by altering lipophilicity and pKa.[3][4][5]

The strong electron-withdrawing nature of the three fluorine atoms creates a powerful inductive effect along the carbon backbone. This fundamentally alters the electron density of the entire molecule, most notably increasing the acidity of the hydroxyl proton and influencing the reactivity of the adjacent methylene groups. This guide will elucidate how these electronic properties translate into practical advantages in the laboratory and in industrial applications.[6][7]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The identity and purity of this compound can be unequivocally confirmed through an analysis of its physical and spectral data.

Key Physicochemical Properties

The defining physical characteristics of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures such as distillation.

| Property | Value | Source(s) |

| CAS Number | 2240-88-2 | [3][8] |

| Molecular Formula | C₃H₅F₃O | [3][9] |

| Molecular Weight | 114.07 g/mol | [6] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Density | 1.294 - 1.3 g/cm³ | [3][6] |

| Boiling Point | 100 °C | [3][6] |

| Flash Point | 37 °C (98.6 °F) | [3] |

| Refractive Index (n20D) | 1.32 | [3][6] |

| Solubility in Water | Fully miscible | [1][2] |

| pKa | 14.09 ± 0.10 (Predicted) | [10] |

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint of the molecule. Below are the expected features in key analytical techniques.

-

¹H NMR: The proton NMR spectrum is relatively simple. The triplet corresponding to the hydroxyl proton (–OH) will vary in chemical shift depending on concentration and solvent. The methylene group adjacent to the oxygen (–CH₂OH) will appear as a quartet due to coupling with the adjacent CF₃-CH₂ group. The methylene group adjacent to the trifluoromethyl group (CF₃–CH₂) will appear as a quartet of triplets, a more complex pattern resulting from coupling to both the –CF₃ and –CH₂OH groups.

-

¹³C NMR: The carbon spectrum will show three distinct signals. The carbon bearing the hydroxyl group will be the most downfield. The carbon adjacent to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon of the trifluoromethyl group itself will also be a quartet with a large coupling constant.

-

¹⁹F NMR: The fluorine NMR will show a single signal, a triplet, due to coupling with the two protons of the adjacent methylene group (–CH₂–).

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, typical of the O-H stretching of an alcohol. Strong C-F stretching bands will also be prominent in the 1000-1350 cm⁻¹ region.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns include the loss of water and cleavage of the C-C bonds.[9]

Core Applications in Research and Development

The unique electronic properties of this compound make it more than just a solvent; it is an active participant and a strategic building block in synthesis.

As a Specialty Solvent

Due to its polarity, ability to form hydrogen bonds, and thermal stability, it serves as an effective solvent for a range of organic reactions, particularly where enhanced solubility of fluorinated reagents or intermediates is required.[6] Its increased acidity compared to non-fluorinated alcohols can also play a role in promoting certain acid-catalyzed reactions.

A Cornerstone Building Block in Medicinal and Agrochemical Chemistry

The primary application of this compound is as a synthetic intermediate.[1] It is a key precursor for introducing the 3,3,3-trifluoropropyl moiety into larger molecules. This is particularly valuable in:

-

Pharmaceuticals: The trifluoromethyl group is known to block metabolic oxidation at that position, increasing the half-life and bioavailability of a drug candidate.[3]

-

Agrochemicals: Similar to pharmaceuticals, incorporating this group can lead to pesticides and herbicides with enhanced efficacy and better environmental profiles.[3][6]

The alcohol can be readily converted into other functional groups such as esters, ethers, halides, and amines, making it a versatile entry point for a wide array of trifluoromethylated target molecules.

Experimental Protocol: Synthesis of 3,3,3-Trifluoropropyl Acetate

This section provides a robust, step-by-step protocol for a classic Fischer esterification, demonstrating a common use of this compound.

Principle and Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. We use a catalytic amount of strong acid (e.g., sulfuric acid) to protonate the carbonyl oxygen of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of this compound. The reaction is driven to completion by removing water, a byproduct, typically through azeotropic distillation or the use of a Dean-Stark apparatus.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting alcohol. The final product's identity and purity are confirmed via NMR and IR spectroscopy, comparing the obtained spectra with known data.

Step-by-Step Methodology

-

Glassware Preparation: Ensure all glassware (a 250 mL round-bottom flask, condenser, and Dean-Stark trap) is thoroughly dried in an oven at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator. Rationale: This prevents the introduction of water, which would shift the reaction equilibrium back towards the starting materials.

-

Reagent Charging: To the round-bottom flask, add a magnetic stir bar, this compound (11.4 g, 0.1 mol), glacial acetic acid (9.0 g, 0.15 mol, 1.5 eq), and toluene (80 mL) as the azeotroping solvent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. Caution: This is an exothermic process.

-

Reaction Setup: Assemble the Dean-Stark apparatus and condenser. Begin circulating cold water through the condenser.

-

Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom.

-

Monitoring: Continue refluxing until no more water is collected in the trap (approximately 3-5 hours). Monitor the reaction by GC if available.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will cause pressure buildup.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield 3,3,3-trifluoropropyl acetate as a clear liquid.

Workflow Visualization

Caption: Workflow for Fischer Esterification.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical that requires careful handling.[12]

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor | [11][13] |

| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed | [11][14] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation | [1][11] |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation | [1][11] |

| STOT SE 3 | ❗ | Warning | H335: May cause respiratory irritation | [11][13] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory, preferably inside a certified chemical fume hood.[12][14] Use explosion-proof electrical equipment.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[14]

-

Respiratory Protection: If working outside a fume hood or if irritation occurs, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

-

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[12]

Storage and Disposal Logic

Proper storage is crucial for maintaining chemical integrity and ensuring safety.

Caption: Safe Storage Decision Flowchart.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][15] Recommended storage temperature is often between 2-8 °C.[6][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][16] Do not dispose of down the drain.

Conclusion

This compound is a powerful tool in the arsenal of the modern chemist. Its unique properties, derived from the terminal trifluoromethyl group, provide a reliable pathway to novel compounds with enhanced biological and material characteristics. Understanding its physicochemical properties, reactivity, and safety requirements is paramount to leveraging its full potential responsibly and effectively. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic programs.

References

- Vertex AI Search. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2240-88-2). Retrieved January 12, 2026, from [Link]

- Thermo Fisher Scientific. (2024, April 1).

-

National Center for Biotechnology Information. (n.d.). This compound | C3H5F3O | CID 137512 - PubChem. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). This compound - NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. Retrieved January 12, 2026, from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 12, 2026, from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 2240-88-2 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 2240-88-2: this compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. This compound [webbook.nist.gov]

- 10. sfdchem.com [sfdchem.com]

- 11. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3,3,3-Trifluoropropan-1-ol | 2240-88-2 [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. Page loading... [guidechem.com]

- 16. This compound | 2240-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3,3,3-Trifluoro-1-propanol IUPAC name and structure

An In-Depth Technical Guide to 3,3,3-Trifluoro-1-propanol: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

This compound is a pivotal fluorinated alcohol that serves as a versatile building block and intermediate in numerous fields of advanced chemical synthesis.[1] Its unique properties, imparted by the terminal trifluoromethyl (CF₃) group, make it an indispensable component in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1][2][3] The incorporation of the CF₃ moiety is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of active pharmaceutical ingredients (APIs).[4][5][6] This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, physicochemical properties, detailed synthetic protocols, key applications, and essential safety and handling procedures, tailored for professionals in research and development.

Chemical Identity and Structure

IUPAC Nomenclature and Key Identifiers

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.

Molecular Structure

The structure consists of a three-carbon propanol backbone with a hydroxyl group (-OH) at position 1 and a trifluoromethyl group (-CF₃) at position 3. The strong electronegativity of the fluorine atoms significantly influences the molecule's electronic properties.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions, solvent choice, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 114.07 g/mol | [1][2][7][10] |

| Appearance | Clear, colorless liquid | [11][12] |

| Boiling Point | 100-101 °C | [1][2][3] |

| Density | 1.294 g/cm³ (at 25 °C) | [2][3] |

| Flash Point | 37 °C (98.6 °F) | [2][3] |

| Solubility in Water | Fully miscible | [3][11][12] |

| Refractive Index (n20/D) | 1.32 | [1][2][3] |

| pKa | 14.09 ± 0.10 (Predicted) | [12] |

Synthesis and Manufacturing

While several synthetic routes to this compound exist, including the reduction of 3,3,3-trifluoropropionaldehyde[13], a common and efficient industrial method involves the catalytic hydrogenolysis of a halogenated precursor. This approach is valued for its high yield and selectivity.

Detailed Experimental Protocol: Synthesis from 2-bromo-3,3,3-trifluoropropan-1-ol

This protocol is based on a patented method involving a one-step dehalogenation-hydrogenation reaction.[11][14] The causality behind this choice is the direct conversion under catalytic conditions, which avoids harsh reagents and complex intermediates.

Step-by-Step Methodology:

-

Reactor Charging: To a 300 mL stainless steel autoclave, add 54 g of 2-bromo-3,3,3-trifluoropropan-1-ol (starting material), 79 g of methanol (solvent), 9.7 g of activated Raney Nickel (catalyst), and 19.3 g of potassium carbonate (acid scavenger).[11]

-

System Purging: Seal the autoclave. Stir the mixture and purge the system by evacuating and refilling with hydrogen gas three times. This step is critical to remove atmospheric oxygen, which can deactivate the catalyst and create a potential explosion hazard.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to 5 MPa.[11] The high pressure increases hydrogen concentration in the solution, driving the catalytic reaction forward.

-

Reaction Execution: Heat the reactor to 80 °C while maintaining vigorous stirring.[11] The elevated temperature provides the necessary activation energy for the C-Br bond cleavage and subsequent hydrogenation. The reaction is typically maintained for 3.0 hours.

-

Cool-down and Depressurization: Upon reaction completion (monitored by GC or TLC), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.

-

Purification: Filter the reaction mixture to remove the Raney Ni catalyst. The final product, this compound, is isolated and purified from the filtrate by fractional distillation, yielding a product with 95.0% purity.[11]

Synthesis Workflow Visualization

Caption: Workflow for the Synthesis of this compound.

Core Applications in Research and Development

The utility of this compound is extensive, primarily stemming from the unique influence of the trifluoromethyl group on molecular properties.

Role in Pharmaceutical Drug Design

The CF₃ group is a "metabolic shield" and a modulator of physicochemical properties. Its incorporation into drug candidates via intermediates like this compound is a cornerstone of modern medicinal chemistry.[6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl or ethyl group with a CF₃ group can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][5]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule.[5] This can improve its ability to cross cellular membranes and the blood-brain barrier, which is critical for CNS-active agents.

-

Receptor Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger and more selective binding interactions with target proteins.[4]

Agrochemical Intermediates

In the agrochemical sector, this compound is used to synthesize advanced pesticides and herbicides.[2][3] The rationale is similar to that in pharmaceuticals: the trifluoromethyl group enhances the efficacy, environmental persistence, and target specificity of the active ingredients.[2]

Advanced Materials and Polymers

The compound is a monomer or additive in the synthesis of specialty polymers and coatings. The presence of fluorine imparts desirable properties such as:

-

High Thermal Stability: Resistance to heat-induced degradation.

-

Chemical Resistance: Inertness to corrosive chemicals and solvents.[1]

-

Hydrophobicity: Water-repellent properties crucial for high-performance coatings.[2]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.[2]

GHS Hazard Classification

| Hazard Class | GHS Statement | Pictogram |

| Flammable Liquid | H226: Flammable liquid and vapor | 🔥 |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | 💀 |

| Skin Irritation | H315: Causes skin irritation | ! |

| Eye Irritation | H319: Causes serious eye irritation | ! |

| STOT (Single Exposure) | H335: May cause respiratory irritation | ! |

| Source:[3][7][9] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][15]

-

PPE: Wear appropriate protective gear, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[9][15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[15]

-

First Aid: In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate emergency medical help.[9][15]

Storage and Incompatibility

-

Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][9] The recommended storage temperature is between 2-8°C.[1][12]

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

Conclusion

This compound is more than a simple fluorinated alcohol; it is an enabling tool for innovation in the life sciences and material science sectors. Its strategic application allows chemists to precisely engineer the properties of molecules, leading to safer, more effective drugs and more durable materials. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential responsibly and effectively.

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- This compound | 2240-88-2. (2025). ChemicalBook.

- How to Prepare 3,3,3-3,3,3-TRIFLUORO-1-PROPANOL? (n.d.). Guidechem.

- This compound SDS, 2240-88-2 Safety Data Sheets. (n.d.). ECHEMI.

- This compound, 97%. (n.d.). Thermo Scientific Chemicals.

- This compound | C3H5F3O | CID 137512. (n.d.). PubChem, NIH.

- This compound. (n.d.). Chem-Impex.

- This compound - Safety Data Sheet. (2024). Fisher Scientific.

- This compound. (n.d.). NIST WebBook.

- Key Benefits of this compound in Pharma. (2025). Acme Organics.

- 3,3,3-Trifluoropropan-1-ol | CAS 2240-88-2. (n.d.). Santa Cruz Biotechnology.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- A kind of preparation method of 3,3,3 trifluoropropanol. (2016). Google Patents.

- This compound Chemical Properties. (n.d.). Suzhou Senfeida Chemical Co., Ltd.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. jelsciences.com [jelsciences.com]

- 7. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 2240-88-2 [chemicalbook.com]

- 12. sfdchem.com [sfdchem.com]

- 13. Page loading... [guidechem.com]

- 14. CN105399607B - A kind of preparation method of 3,3,3 trifluoropropanol - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,3,3-Trifluoro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Chemistry

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated lipophilicity, and altered receptor binding affinities, are invaluable to the drug development professional.[1][2] Among the class of fluorinated building blocks, 3,3,3-Trifluoro-1-propanol (CAS 2240-88-2) emerges as a compound of significant interest.[2] Its utility as a versatile solvent, a key synthetic intermediate, and a precursor to advanced polymers warrants a deeper understanding of its fundamental physical properties.[3][4][5]

This guide provides an in-depth analysis of the boiling point and density of this compound. Moving beyond a simple recitation of values, we will explore the underlying intermolecular forces and structural attributes that govern these characteristics, offering a comparative analysis with its non-fluorinated analogue, n-propanol. This foundational knowledge is critical for its effective application in synthesis, formulation, and materials science.

Core Physical Properties: A Comparative Analysis

The physical properties of an organic compound are a direct manifestation of its molecular structure and the resulting intermolecular forces. To fully appreciate the influence of the trifluoromethyl (-CF₃) group, a direct comparison with the parent alcohol, n-propanol, is instructive.

| Property | This compound | n-Propanol |

| Molecular Formula | C₃H₅F₃O[3][6][7] | C₃H₈O[8] |

| Molecular Weight ( g/mol ) | 114.07[3][7][9] | 60.10[8] |

| Boiling Point (°C) | 100 - 101[6][10][11] | 97.2[11][12][13] |

| Density (g/cm³ at 20°C) | ~1.294[6][10][11] | ~0.803[11][12] |

Physicochemical Rationale: The Influence of the Trifluoromethyl Group

At first glance, the boiling points of this compound and n-propanol appear remarkably similar, while their densities are starkly different. This observation necessitates a deeper dive into the molecular-level interactions.

The Decisive Role of Molecular Weight in Density

The most dramatic difference between the two molecules is their density. This is primarily attributable to the significant difference in atomic mass between fluorine (18.998 amu) and hydrogen (1.008 amu). The substitution of three hydrogen atoms with three fluorine atoms nearly doubles the molecular weight of the propanol backbone (114.07 g/mol vs. 60.10 g/mol ).[8][9] This substantial increase in mass, packed into a similarly sized molecule, results in a much higher density for the fluorinated compound.

A Complex Interplay of Forces Governing the Boiling Point

The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid state. For alcohols, the dominant forces are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

-

Hydrogen Bonding: The primary hydroxyl (-OH) group in both molecules allows for strong hydrogen bonding, which is the main reason for their relatively high boiling points compared to non-polar compounds of similar molecular weight.

-

The Electron-Withdrawing Effect: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the C-C bonds and, subsequently, from the hydroxyl group. This makes the hydroxyl proton more acidic and can influence the strength of the hydrogen bonds.

-

Dipole Moment and Dispersion Forces: The C-F bonds are highly polar, creating a strong molecular dipole. However, the trifluoromethyl group is also larger and more electron-rich than a methyl group, leading to stronger London dispersion forces.

The similar boiling points of this compound (100°C) and n-propanol (97.2°C) suggest a balancing act of these competing factors. While the increased molecular weight and stronger dispersion forces of the fluorinated alcohol would be expected to raise the boiling point, the disruption of the hydrogen-bonding network by the bulky, electron-withdrawing -CF₃ group may counteract this effect. The net result is a boiling point that is only slightly higher than its non-fluorinated counterpart.

Sources

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. innospk.com [innospk.com]

- 3. store.astm.org [store.astm.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | 2240-88-2 [chemicalbook.com]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 8. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. store.astm.org [store.astm.org]

- 11. adityadyechem.com [adityadyechem.com]

- 12. solventis.net [solventis.net]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Introduction: The Molecular Profile of a Versatile Fluorinated Alcohol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3,3-Trifluoro-1-propanol

This compound (TFP) is a structurally simple yet chemically significant fluorinated alcohol. Its molecular formula is C₃H₅F₃O, with a molecular weight of approximately 114.07 g/mol .[1][2][3][4][5][6] The molecule consists of a propanol backbone with a trifluoromethyl group at the C-3 position. This terminal -CF₃ group is a powerful electron-withdrawing moiety that profoundly influences the molecule's physical and chemical properties, including its acidity, boiling point, and solvent characteristics.[5] These unique attributes make TFP a valuable building block in the synthesis of pharmaceuticals and agrochemicals, as well as a specialized solvent in organic reactions and polymer chemistry.[5][7][8]

A thorough understanding of its spectroscopic signature is paramount for researchers and drug development professionals for unambiguous identification, purity assessment, and quality control. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of structural chemistry.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a fluorinated compound like TFP, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of TFP displays three distinct signals corresponding to the three different proton environments: the hydroxyl (-OH) proton, the methylene protons on C-1 (-CH₂-), and the methylene protons on C-2 (-CH₂-).

-

Causality of Signal Characteristics:

-

-CH₂- (C-1): These protons are adjacent to the electron-withdrawing hydroxyl group. They appear as a triplet due to coupling with the two protons on C-2.

-

-CH₂- (C-2): These protons experience the strongest deshielding effect due to their proximity to the highly electronegative -CF₃ group. Their signal is split into a quartet by the three equivalent fluorine atoms on C-3. Further splitting into a triplet by the C-1 protons results in a complex multiplet, often described as a triplet of quartets (tq).

-

-OH: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet but can couple with the C-1 protons under anhydrous conditions to form a triplet.

-

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.9 | Triplet (t) | ~6.1 | -CH₂- (C-1) |

| ~2.5 | Triplet of Quartets (tq) | ³J(H-H) ≈ 6.1, ³J(H-F) ≈ 10.5 | -CH₂- (C-2) |

| Variable | Broad Singlet (s) | - | -OH |

Note: Data is typically acquired in CDCl₃. Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions.

Caption: Key NMR spin-spin couplings in TFP.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon backbone. Due to the presence of fluorine, carbon signals are split by C-F coupling.

-

Causality of Signal Characteristics:

-

C-1: This carbon is attached to the hydroxyl group and shows a signal at a typical chemical shift for an alcohol. It experiences a three-bond coupling (³J(C-F)) to the fluorine atoms, appearing as a quartet.

-

C-2: This carbon is adjacent to the -CF₃ group and is thus deshielded. It exhibits a two-bond coupling (²J(C-F)) to the fluorines, also resulting in a quartet.

-

C-3: This carbon is directly bonded to three fluorine atoms, causing a significant downfield shift and a very strong one-bond coupling (¹J(C-F)). This signal appears as a large quartet.

-

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~125 | Quartet (q) | ¹J(C-F) ≈ 277 | C-3 (-CF₃) |

| ~59 | Quartet (q) | ³J(C-F) ≈ 4 | C-1 (-CH₂OH) |

| ~33 | Quartet (q) | ²J(C-F) ≈ 30 | C-2 (-CH₂CF₃) |

Note: Data referenced against TMS. Values are approximate.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.[9] The large chemical shift range makes signal separation straightforward.[10][11]

-

Causality of Signal Characteristics: The three fluorine atoms of the -CF₃ group are chemically equivalent. They couple with the two adjacent protons on C-2, resulting in a signal that is split into a triplet according to the n+1 rule.

Table 3: Summary of ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -75 | Triplet (t) | ³J(F-H) ≈ 10.5 | -CF₃ |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.00 ppm.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Tune the NMR spectrometer to the ¹⁹F frequency. Acquire a proton-coupled spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally needed than for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Interpretation of Key Absorptions:

-

O-H Stretch: A strong and broad absorption band in the 3600-3200 cm⁻¹ region is the hallmark of the alcohol's hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of the sp³ C-H bonds in the methylene groups.

-

C-F Stretch: The most intense bands in the spectrum are typically the C-F stretching vibrations, which appear in the 1300-1100 cm⁻¹ region. The high electronegativity of fluorine and the polarity of the C-F bond lead to a large change in dipole moment during vibration, resulting in very strong absorption.

-

C-O Stretch: A moderate to strong band around 1050 cm⁻¹ corresponds to the C-O single bond stretch.

-

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2960 - 2880 | Medium | C-H Stretch | Methylene (-CH₂-) |

| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Source of representative data: PubChem.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

-

Interpretation of the Mass Spectrum: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed by the loss of an electron. For TFP, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 114. This peak may be weak due to the molecule's propensity to fragment.

-

Key Fragmentation Pathways:

-

Loss of H₂O: Alcohols readily lose a water molecule, leading to a fragment at m/z 96 (M-18).

-

α-Cleavage: Cleavage of the C1-C2 bond is common for primary alcohols, which would result in the loss of a C₂H₂F₃ radical, leaving a [CH₂OH]⁺ fragment at m/z 31.

-

Loss of CF₃: The C2-C3 bond can cleave to lose a trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 45 ([C₂H₄OH]⁺).

-

McLafferty Rearrangement is not possible as it requires a γ-hydrogen and a carbonyl group.

-

Table 5: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

| 114 | [C₃H₅F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 96 | [C₃H₃F₃]⁺˙ | [M - H₂O]⁺˙ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 45 | [C₂H₄OH]⁺ | [M - CF₃]⁺ |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

Source of representative data: NIST WebBook.[2]

Caption: Proposed EI-MS fragmentation pathways for TFP.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Inject a dilute solution of TFP in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or, more commonly, a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic profile of this compound is distinct and informative. ¹H and ¹⁹F NMR reveal the characteristic spin-spin couplings between the protons and the terminal trifluoromethyl group, while ¹³C NMR confirms the carbon framework and the strong electronic influence of the fluorine atoms. IR spectroscopy provides clear evidence of the hydroxyl and trifluoromethyl functional groups, and mass spectrometry elucidates the molecular weight and predictable fragmentation patterns. Together, these techniques provide a comprehensive and self-validating system for the unequivocal identification and characterization of this important fluorinated building block, ensuring its reliable use in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137512, this compound. PubChem. [Link]

-

NIST (2024). This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST (2024). This compound Data Page. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST (2024). This compound Notes. NIST Chemistry WebBook, SRD 69. [Link]

-

The Royal Society of Chemistry (2024). Supplementary Information. RSC Publishing. [Link]

-

University of Ottawa (2024). 19Fluorine NMR. NMR Facility. [Link]

-

AZoM (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

Sources

- 1. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 2240-88-2 [chemicalbook.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. azom.com [azom.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3,3-Trifluoro-1-propanol

Introduction: The Spectroscopic Impact of the Trifluoromethyl Group

In the landscape of modern drug development and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and physical properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity. Consequently, the precise and unambiguous characterization of trifluoromethylated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a model fluorinated building block, 3,3,3-trifluoro-1-propanol (HO-CH₂-CH₂-CF₃). We will move beyond a simple description of the spectra to explore the underlying physical principles, focusing on how the potent electronic effects of the -CF₃ group manifest in chemical shifts and through-bond spin-spin couplings. Understanding these effects is crucial for researchers to confidently interpret NMR data for novel and complex fluorinated molecules. The principles discussed herein are grounded in established spectroscopic theory and validated by empirical data from reliable sources such as the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as follows. This convention will be used in all spectral assignments and discussions.

Caption: IUPAC numbering for this compound.

Part 1: Analysis of the ¹H NMR Spectrum

The proton NMR spectrum of this compound is a classic example of how fluorine coupling patterns can elucidate a molecule's structure. The strong electronegativity of the fluorine atoms creates a significant inductive effect that deshields adjacent protons, shifting them downfield. Furthermore, the spin-active ¹⁹F nucleus (I=1/2, 100% natural abundance) couples to protons through multiple bonds, leading to complex but informative signal multiplicities.

Expected Spectral Features:

-

H1 (Methylene protons at C1, -CH₂OH): These protons are adjacent to the hydroxyl group and two bonds away from the C2 methylene group. They are also four bonds removed from the fluorine atoms. Their signal is expected to be a triplet of quartets (tq) .

-

Causality: The triplet arises from coupling to the two equivalent H2 protons (³JHH). The quartet arises from a weaker, long-range coupling to the three equivalent fluorine atoms (⁴JHF). The chemical shift is primarily influenced by the adjacent oxygen atom, placing it significantly downfield.

-

-

H2 (Methylene protons at C2, -CH₂CF₃): These protons are sandwiched between the C1 methylene and the C3 trifluoromethyl group. They are three bonds from both the H1 protons and the fluorine atoms. This proximity to the powerful electron-withdrawing -CF₃ group results in a pronounced downfield shift. The signal is anticipated to be a quartet of triplets (qt) .

-

Causality: The quartet splitting is due to the strong three-bond coupling to the three equivalent fluorine atoms (³JHF). This is superimposed on the triplet splitting from coupling to the two H1 protons (³JHH).

-

-

H-O (Hydroxyl proton): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet. In very pure, non-protic solvents, it may resolve as a triplet due to coupling with the adjacent H1 protons (³JHH).

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-O (-OH ) | Variable (e.g., ~1.8) | broad singlet (br s) | N/A |

| H2 (-CH₂ CF₃) | ~2.45 | quartet of triplets (qt) | ³JHF ≈ 11 Hz, ³JHH ≈ 6.5 Hz |

| H1 (HOCH₂ -) | ~3.92 | triplet (t) | ³JHH ≈ 6.5 Hz |

Note: In the actual spectrum from SDBS, the four-bond H-F coupling for H1 is not resolved, and the signal appears as a simple triplet. This is common for small ⁴J couplings that may be smaller than the signal's line width.

¹H NMR Coupling Network

The following diagram illustrates the key spin-spin coupling interactions responsible for the observed multiplicities in the ¹H NMR spectrum.

Caption: ¹H-¹⁹F spin-spin coupling network in this compound.

Part 2: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments and reveals the profound influence of fluorine through C-F coupling constants. These couplings, which are not removed by standard ¹H decoupling, provide irrefutable evidence for the proximity of carbon atoms to the -CF₃ group. The magnitude of the ⁿJCF coupling constant characteristically decreases as the number of intervening bonds (n) increases.

Expected Spectral Features:

-

C1 (-CH₂OH): This carbon, attached to the electronegative oxygen, will be the most deshielded of the sp³ carbons, appearing furthest downfield. It exhibits a three-bond coupling to the fluorine atoms (³JCF), resulting in a quartet.

-

Causality: The through-bond coupling mechanism transmits spin information from the fluorine nuclei to C1, splitting the signal into a quartet (n+1 rule, where n=3 for the three fluorine atoms). The coupling constant is moderate in size.

-

-

C2 (-CH₂CF₃): This carbon is two bonds away from the fluorines. It will also appear as a quartet due to ²JCF coupling.

-

Causality: The geminal C-F coupling (²JCF) is significantly larger than the three-bond coupling, a hallmark of fluorinated aliphatic systems. The strong inductive effect of the -CF₃ group also shifts this carbon downfield relative to a standard alkane carbon.

-

-

C3 (-CF₃): This carbon is directly bonded to three fluorine atoms, resulting in a very large one-bond coupling constant (¹JCF). The signal is a prominent quartet.

-

Causality: The ¹JCF coupling is the largest in the spectrum, typically >250 Hz, due to the direct orbital overlap between the carbon and fluorine nuclei.[4][5] This large splitting can sometimes cause the quartet's peaks to be mistaken for noise by novice spectroscopists, but their characteristic 1:3:3:1 intensity ratio (for a rapidly relaxing carbon) and symmetrical spacing are definitive. The chemical shift is significantly downfield due to the direct attachment of three highly electronegative atoms.

-

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C2 (-C H₂CF₃) | ~33.5 | quartet (q) | ²JCF ≈ 31 Hz |

| C1 (HOC H₂-) | ~59.4 | quartet (q) | ³JCF ≈ 3.5 Hz |

| C3 (-C F₃) | ~126.8 | quartet (q) | ¹JCF ≈ 277 Hz |

¹³C NMR Coupling Network

This diagram visualizes the C-F couplings that define the ¹³C NMR spectrum.

Caption: ¹³C-¹⁹F spin-spin coupling network in this compound.

Part 3: Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR data is predicated on a robust and validated experimental methodology. The following protocol outlines the standard procedure for analyzing this compound.

Workflow: From Sample Preparation to Spectral Analysis

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,3,3-Trifluoro-1-propanol

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique in modern chemical and pharmaceutical sciences. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and an exceptionally wide chemical shift range make it an invaluable tool for the structural elucidation and environmental probing of organofluorine compounds.[1][2] This guide provides an in-depth exploration of the ¹⁹F NMR chemical shifts of 3,3,3-Trifluoro-1-propanol, a key fluorinated building block. We will dissect the core principles governing its spectral signature, analyze the profound influence of experimental parameters, and present a validated protocol for acquiring high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated molecules and seek to leverage the full potential of ¹⁹F NMR spectroscopy.

The Preeminence of ¹⁹F NMR in Fluorine Chemistry

The ¹⁹F nucleus possesses intrinsic properties that make it highly amenable to NMR analysis. With a nuclear spin of ½, it yields sharp, well-resolved signals, while its high gyromagnetic ratio provides a sensitivity that is approximately 83% that of the proton (¹H).[3] However, the most distinguishing feature of ¹⁹F NMR is its vast chemical shift dispersion, which can span over 800 ppm.[1] This wide range minimizes the signal overlap that can often complicate ¹H spectra, allowing for the clear resolution of distinct fluorine environments within a molecule.[4]

Unlike ¹H NMR, where chemical shifts are primarily dictated by diamagnetic shielding effects, ¹⁹F chemical shifts are heavily influenced by the paramagnetic shielding term.[1][5] This term is exquisitely sensitive to the electronic environment surrounding the fluorine nucleus, making the ¹⁹F chemical shift a precise reporter on factors such as molecular structure, conformation, and intermolecular interactions.[5][6]

Understanding the ¹⁹F NMR Spectrum of this compound

This compound (TFPrOH) is a primary alcohol with a terminal trifluoromethyl (CF₃) group. This structure gives rise to a characteristic ¹⁹F NMR spectrum.

Chemical Shift

The CF₃ group in aliphatic compounds like TFPrOH typically resonates in a specific region of the ¹⁹F NMR spectrum. While broad ranges for CF₃ groups are often cited between -50 and -70 ppm (relative to CFCl₃), the local electronic environment created by the adjacent alkyl chain and terminal hydroxyl group refines this position.[1] The electron-withdrawing nature of the CF₃ group is a dominant factor, but as we will explore, this intrinsic shift is significantly modulated by external conditions.

Spin-Spin Coupling

The three equivalent fluorine nuclei of the CF₃ group couple with the two protons on the adjacent methylene (–CH₂–) group. According to the n+1 rule, this interaction splits the ¹⁹F NMR signal into a triplet . The magnitude of this three-bond coupling (³JHF) provides valuable structural information. It is important to note that ¹⁹F nuclei can participate in long-range couplings, but the most prominent feature for this molecule is the triplet arising from the geminal CH₂ group.[1]

Caption: A validated workflow for acquiring high-quality ¹⁹F NMR spectra.

Step 1: Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent appropriate for the experimental goals (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment).

-

Concentration: Prepare the sample to a known concentration (e.g., 10-50 mM). For studies on concentration effects, prepare a dilution series.

-

Reference Standard: Add a suitable internal reference standard. The choice of reference is critical and should be inert and soluble. CFCl₃ is the primary standard (δ = 0.0 ppm), but its volatility makes it impractical. A common, water-soluble secondary standard is trifluoroacetic acid (TFA), though its chemical shift can be pH-dependent. [7][8]It is imperative to report the reference compound, its concentration, and the solvent used. [9]4. NMR Tube: Use a high-quality NMR tube. For trace analysis or to avoid potential contaminants, quartz tubes are recommended over standard borosilicate glass, which can sometimes leach fluorinated species. [10]

Reference Compound Chemical Shift (δ, ppm vs. CFCl₃) Notes Trichlorofluoromethane (CFCl₃) 0.00 Primary standard; volatile. Trifluoroacetic Acid (TFA) -76.55 Common secondary standard; shift can be pH/solvent dependent. Hexafluorobenzene (C₆F₆) -164.9 Suitable for organic solvents. | Benzotrifluoride (C₆H₅CF₃) | -63.72 | Suitable for organic solvents. |

Table 2: Common ¹⁹F NMR Reference Standards. [7][8]

Step 2: Instrument Parameters

-

Tuning and Shimming: Tune the NMR probe to the ¹⁹F frequency. Perform standard shimming procedures on the locked sample to optimize magnetic field homogeneity.

-

Initial Survey Spectrum: Due to the wide chemical shift range of ¹⁹F, acquire an initial spectrum with a very large spectral width (e.g., >250 ppm or 100,000 Hz) to unambiguously identify the peak and avoid aliasing (spectral folding). [11]3. Optimize Spectral Window: Once the TFPrOH triplet is located, reduce the spectral width to encompass the signal with adequate baseline on either side. This improves digital resolution and sensitivity.

-

Pulse Calibration: Calibrate the 90° pulse width for ¹⁹F on the specific sample.

-

Acquisition Parameters:

-

Decoupling: For a simplified spectrum showing only a triplet, use ¹H decoupling. For observing the full coupling pattern, acquire a ¹H-coupled spectrum.

-

Relaxation Delay (d1): For quantitative measurements, the relaxation delay between scans should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei to ensure full relaxation. [12]A typical starting value is 2-5 seconds.

-

Number of Scans (nt): Adjust based on sample concentration to achieve the desired signal-to-noise ratio.

-

Step 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the internal reference peak to its known literature value.

-

Analysis: Measure the chemical shift (δ) of the triplet's center. If a coupled spectrum was acquired, measure the ³JHF coupling constant in Hertz (Hz). Integrate the signal if quantitative analysis is required.

Conclusion

The ¹⁹F NMR chemical shift of this compound is a powerful, multi-faceted parameter that extends far beyond simple structural confirmation. It is a sensitive probe of the molecule's microenvironment, reflecting intricate changes in solvent polarity, hydrogen bonding, concentration, and temperature. By understanding the causality behind these experimental variables and implementing a rigorous, self-validating analytical workflow, researchers can unlock a wealth of information. For professionals in drug discovery and materials science, mastering the interpretation of these shifts provides a decisive advantage in characterizing molecular interactions, optimizing reaction conditions, and elucidating the behavior of fluorinated compounds in complex systems.

References

-

University of California, Santa Barbara, NMR Facility. 19F NMR Reference Standards. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Parhami, P., & Fung, B. M. (1992). Perfluorocarbon temperature measurements using 19F NMR. NMR in Biomedicine, 5(2), 65–68. [Link]

-

Scribd. 19f NMR Reference Standards 0. [Link]

-

Ieong, M., et al. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]

-

Jasiukaitytė-Grojzdek, E., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

-

Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

NCBI. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. [Link]

-

University of California, Santa Barbara, NMR Facility. F19 detection. [Link]

-

Butts, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Gerig, J. T. Fluorine NMR. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

Harris, R. K., et al. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer. [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A beginner's guide to 19F NMR and its role in drug screening. Future Medicinal Chemistry. [Link]

-

Journal of Organic Chemistry. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Cobb, J. S. L., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]

-

ResearchGate. Room temperature 19 F NMR spectrum of fluorine-intercalated graphite C 4.5 F at 28.07 MHz. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Selinsky, B. S., et al. (1991). 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat. Biochemical Pharmacology. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. azom.com [azom.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colorado.edu [colorado.edu]

- 8. scribd.com [scribd.com]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. F19 detection [nmr.chem.ucsb.edu]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

The In-Depth Fragmentation Behavior of 3,3,3-Trifluoro-1-propanol in Mass Spectrometry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 3,3,3-Trifluoro-1-propanol (C₃H₅F₃O, MW: 114.0664). As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its mass spectral behavior is paramount for its unambiguous identification. This document elucidates the formation of the principal fragment ions, including the base peak at m/z 31 and other significant ions at m/z 64 and 65, through detailed mechanistic explanations. The interplay between the hydroxyl group and the strongly electron-withdrawing trifluoromethyl group dictates a unique fragmentation pattern, which is explored in detail. This guide is intended to serve as an authoritative resource for scientists and professionals working with fluorinated compounds.

Introduction: The Significance of this compound

This compound is a fluorinated alcohol with increasing relevance in synthetic chemistry and drug development.[1][2] Its unique properties, imparted by the trifluoromethyl group, make it a valuable building block and solvent. Mass spectrometry, particularly utilizing electron ionization, is a cornerstone technique for the structural elucidation and identification of such volatile organic compounds. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, providing invaluable structural information. For this compound, the fragmentation is a compelling case study in the influence of a potent inductive effect on the fragmentation of a primary alcohol.

Electron Ionization Mass Spectrum of this compound: A Quantitative Overview

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. While the molecular ion (M⁺˙) at m/z 114 is often of low abundance, which is typical for primary alcohols, the spectrum is dominated by fragments resulting from specific bond cleavages. The most significant ions are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 31 | [CH₂OH]⁺ | Base Peak (100%) |

| 64 | [M - H₂O - F]⁺ or [C₃H₂F₂]⁺ | High |

| 65 | [M - H₂O - HF]⁺˙ or [C₃H₃F₂]⁺ | High |

| 95 | [M - F]⁺ or [C₃H₅F₂O]⁺ | Moderate |

| 94 | [M - HF]⁺˙ or [C₃H₄F₂O]⁺˙ | Moderate |

| 45 | [C₂H₂F]⁺ | Moderate |

| 83 | [CF₃CH₂]⁺ | Moderate |

| 69 | [CF₃]⁺ | Low |

| 114 | [C₃H₅F₃O]⁺˙ (Molecular Ion) | Low |

Note: Relative intensities are estimations based on spectral data from the NIST Chemistry WebBook and PubChem.[1][3]

Deciphering the Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of this compound under electron ionization is governed by the initial formation of a molecular ion, which then undergoes a series of competing fragmentation reactions. The presence of the highly electronegative fluorine atoms significantly influences the stability of the resulting ions and radicals.

Formation of the Base Peak (m/z 31): The Signature of a Primary Alcohol

The most abundant ion in the spectrum, the base peak at m/z 31 , is characteristic of a primary alcohol. This fragment, the hydroxymethyl cation ([CH₂OH]⁺), is formed through α-cleavage, a homolytic cleavage of the C-C bond adjacent to the oxygen atom. This process is highly favored due to the resonance stabilization of the resulting oxonium ion.

Caption: Formation of the m/z 31 base peak via α-cleavage.

The Prominent Ions at m/z 64 and 65: A Cascade of Eliminations

The ions observed at m/z 64 and m/z 65 are indicative of sequential neutral losses involving water and fluorine/hydrogen fluoride. The initial step is likely the loss of a water molecule (18 Da) from the molecular ion, a common fragmentation pathway for alcohols.

The resulting ion at m/z 96 ([C₃H₃F₃]⁺˙) can then lose a fluorine radical (19 Da) to form the ion at m/z 77 , or more favorably, undergo rearrangement and lose a hydrogen fluoride molecule (20 Da) to form the ion at m/z 76 . However, the observed prominent peaks are at m/z 64 and 65. A plausible explanation involves a more complex rearrangement.

A likely pathway to m/z 65 involves the loss of a water molecule followed by the elimination of a fluorine radical and a hydrogen radical, or a concerted loss. The formation of m/z 64 could then occur through the loss of a hydrogen radical from the m/z 65 ion.

Caption: Proposed pathway to ions m/z 65 and 64.

Formation of Other Significant Fragments

-

m/z 95 ([M - F]⁺): The loss of a fluorine radical from the molecular ion gives rise to the fragment at m/z 95. This is a common fragmentation for fluorinated compounds.

-

m/z 94 ([M - HF]⁺˙): The elimination of a neutral hydrogen fluoride molecule from the molecular ion results in the ion at m/z 94.

-

m/z 83 ([CF₃CH₂]⁺): This fragment can be formed by the cleavage of the C-C bond between the two methylene groups, with the charge retained on the trifluoroethyl fragment.

-

m/z 69 ([CF₃]⁺): Cleavage of the C-C bond adjacent to the trifluoromethyl group results in the formation of the trifluoromethyl cation. The stability of this cation contributes to the observation of this peak, although at a lower intensity.

-

m/z 45: This ion is likely the fluoroethene cation ([C₂H₂F]⁺), formed through a more complex rearrangement and fragmentation process.

Experimental Protocol: Acquiring the Mass Spectrum of this compound

To obtain the electron ionization mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system is recommended.

Sample Preparation

-

Prepare a dilute solution of this compound (approximately 100 ppm) in a high-purity volatile solvent such as methanol or acetonitrile.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 150.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Caption: Standard workflow for GC-MS analysis.

Conclusion: A Unique Fragmentation Fingerprint

The mass spectrum of this compound is a clear illustration of the directing effects of functional groups in mass spectrometry. The primary alcohol moiety dictates the formation of the characteristic m/z 31 base peak through α-cleavage. Concurrently, the strong electron-withdrawing nature of the trifluoromethyl group facilitates the loss of fluorine and hydrogen fluoride, leading to a series of other significant fragment ions. This detailed understanding of its fragmentation behavior is crucial for the confident identification of this compound in complex matrices and for the structural elucidation of related fluorinated compounds.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3,3,3-Trifluoro-1-propanol

This guide provides a comprehensive analysis of 3,3,3-Trifluoro-1-propanol using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data to explain the underlying principles that govern the molecule's vibrational behavior. We will explore the causal relationships between molecular structure and spectral features, present a robust experimental protocol, and interpret the resulting spectrum with authoritative detail.

Section 1: The Molecular Context of this compound

Understanding the FT-IR spectrum begins with the molecule itself. This compound (C₃H₅F₃O) is a primary alcohol with a terminal trifluoromethyl (-CF₃) group.[1][2] This structure presents several key functional groups whose vibrations will be IR-active: the hydroxyl group (O-H), the alkyl chain (C-H), the carbon-oxygen bond (C-O), and the highly polar carbon-fluorine bonds (C-F).

The defining feature of this molecule is the intense inductive effect of the -CF₃ group. The high electronegativity of the fluorine atoms withdraws electron density along the carbon backbone. This electronic influence modifies the bond strengths and dipole moments of adjacent functional groups, leading to predictable shifts in their characteristic vibrational frequencies compared to a non-fluorinated analogue like 1-propanol.

Caption: Molecular structure and key functional groups of this compound.